molecular formula C17H17N3O3S B2467047 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-68-1

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2467047
CAS RN: 2034270-68-1
M. Wt: 343.4
InChI Key: AHILZPDCUGSNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It is related to the family of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines . Some of the target compounds demonstrated effective activities towards the tumour cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, some indole derivatives are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Anti-Inflammatory Applications

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. A study highlighted the synthesis of twenty-two compounds based on the thiazolidine-2,4-dione moiety, showing significant inhibitory potency on the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and the generation of prostaglandin E(2) (PGE(2)). One compound, in particular, demonstrated superior anti-inflammatory activity compared to the commercial drug indomethacin, suggesting protective properties in inflammatory disease models (Liang Ma et al., 2011).

Antimicrobial and Antifungal Activities

New thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial and antifungal activities against various pathogens. Some derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with a specific compound demonstrating antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Rakia Abd Alhameed et al., 2019).

Anticancer Potential

Several studies focused on the anticancer activity of thiazolidine-2,4-dione derivatives. Compounds synthesized from thiazolidine-2,4-dione showed varying degrees of anticancer activity against different cancer cell lines. For instance, novel derivatives were evaluated for their inhibitory activity against MCF-7 human breast cancer cell lines, with certain compounds showing promising results in inhibiting the topoisomerase-I enzyme (N. Kumar & Sanjay K. Sharma, 2022). Another study synthesized a series of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives, which exhibited antitumor activity against several cancer cells, with compounds having a benzyl at the 1-position of indole displaying similar anticancer activity to 5-Fluorouracil (Li Zi-cheng, 2013).

Synthesis and Biological Activity

The synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions and methodologies, aiming to enhance their biological activity. For example, a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones was synthesized, showing antibacterial activity, particularly compounds with pyridine or piperazine moieties (S. Mohanty et al., 2015).

Safety and Hazards

Indole derivatives can be hazardous. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of research on indole derivatives are promising. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . They show various biologically vital properties and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-18-7-11(13-4-2-3-5-14(13)18)6-15(21)19-8-12(9-19)20-16(22)10-24-17(20)23/h2-5,7,12H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHILZPDCUGSNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.